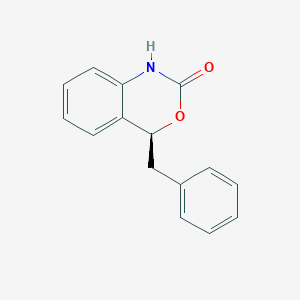![molecular formula C6H11O6P B14186165 [(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate CAS No. 917867-37-9](/img/structure/B14186165.png)
[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethoxyphosphoryl group attached to a methylene group, which is further connected to a prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate typically involves the reaction of dimethyl phosphite with an appropriate alkylating agent, such as allyl bromide, under basic conditions. The reaction proceeds via nucleophilic substitution, where the dimethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the allyl bromide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate esters.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphonate esters, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphonate-containing compounds.
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or as a component in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which [(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a range of chemical transformations. The pathways involved include nucleophilic substitution, addition, and elimination reactions, which are facilitated by the presence of the dimethoxyphosphoryl group.
Comparación Con Compuestos Similares
[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate can be compared with other similar compounds, such as:
Dimethyl phosphite: A simpler phosphonate ester that lacks the prop-2-enoate moiety.
Allyl phosphonate: Contains an allyl group but differs in the ester functionality.
Methoxyphosphoryl derivatives: Compounds with similar phosphoryl groups but different alkyl or aryl substituents.
Propiedades
Número CAS |
917867-37-9 |
|---|---|
Fórmula molecular |
C6H11O6P |
Peso molecular |
210.12 g/mol |
Nombre IUPAC |
dimethoxyphosphoryloxymethyl prop-2-enoate |
InChI |
InChI=1S/C6H11O6P/c1-4-6(7)11-5-12-13(8,9-2)10-3/h4H,1,5H2,2-3H3 |
Clave InChI |
JIEGYFILQLGJIX-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(OC)OCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)
![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)
![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)





![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)

![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B14186154.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)
![(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14186169.png)
